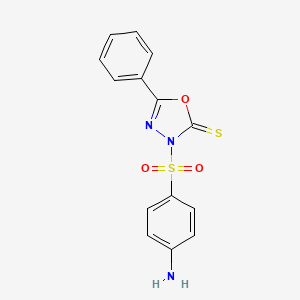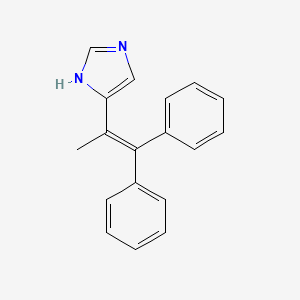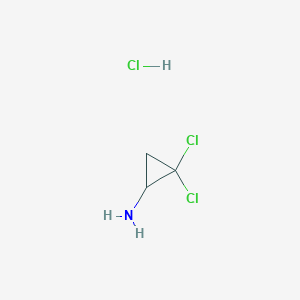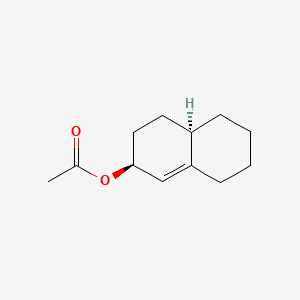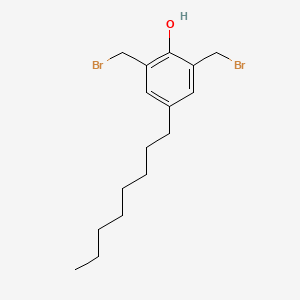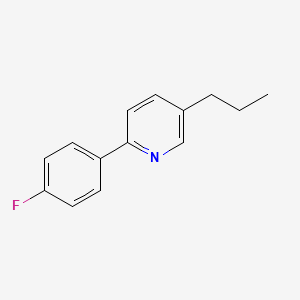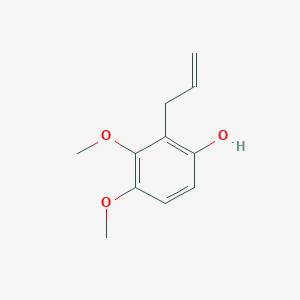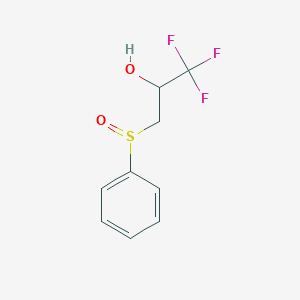
3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a benzenesulfinyl group attached to a trifluoropropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of benzenesulfinyl chloride with a trifluoropropanol derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form benzenesulfonyl derivatives.
Reduction: The compound can be reduced to form benzenesulfide derivatives.
Substitution: The trifluoropropanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Benzenesulfonyl derivatives.
Reduction: Benzenesulfide derivatives.
Substitution: Various substituted trifluoropropanol derivatives.
Applications De Recherche Scientifique
3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Mécanisme D'action
The mechanism of action of 3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to a decrease in the proliferation of cancer cells, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfinyl Chloride: A precursor in the synthesis of 3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol.
Benzenesulfonyl Chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
Trifluoropropanol: The alcohol component of the compound.
Uniqueness
This compound is unique due to the presence of both a benzenesulfinyl group and a trifluoropropanol moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming stable intermediates in various reactions .
Propriétés
Numéro CAS |
106181-90-2 |
|---|---|
Formule moléculaire |
C9H9F3O2S |
Poids moléculaire |
238.23 g/mol |
Nom IUPAC |
3-(benzenesulfinyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H9F3O2S/c10-9(11,12)8(13)6-15(14)7-4-2-1-3-5-7/h1-5,8,13H,6H2 |
Clé InChI |
ITZXIJLICBNNSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


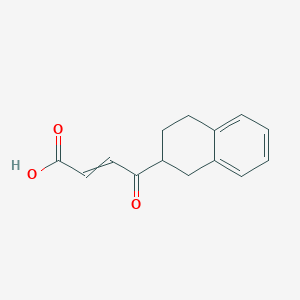
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
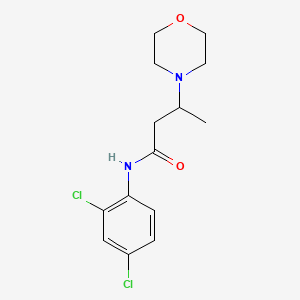

![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
